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Compound of Interest

Compound Name:
1-(2-Chloro-4-(4-

chlorophenyl)butyl)-1h-imidazole

Cat. No.: B193716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a prominent feature in a vast array of biologically active compounds.

The introduction of chlorine atoms to this heterocyclic core can significantly modulate the

physicochemical properties and pharmacological activities of the resulting derivatives. This

guide provides a comparative analysis of the structure-activity relationships (SAR) of various

chlorinated imidazole derivatives, focusing on their anticancer and antimicrobial properties. The

information presented is supported by experimental data to aid in the rational design of novel

therapeutic agents.

Anticancer Activity of Chlorinated Imidazole
Derivatives
Chlorinated imidazole derivatives have emerged as a promising class of anticancer agents,

exhibiting cytotoxicity against a range of cancer cell lines. Their mechanism of action often

involves the inhibition of key signaling pathways crucial for cancer cell proliferation and

survival.
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The following table summarizes the in vitro anticancer activity of representative chlorinated

imidazole derivatives, highlighting the influence of the position and number of chlorine

substituents on their potency.

Compound ID Structure
Cancer Cell
Line

IC50 (µM) Reference

KIM-111

2-(4-

chlorophenyl)-1-

(4-(N-

benzylacetamido

)phenyl)-4,5-

diphenyl-1H-

imidazole

T24 (Urothelial

Carcinoma)
67.29 [1]

KIM-161

1-(4-(N-

benzylacetamido

)phenyl)-2-(4-

methoxyphenyl)-

4,5-diphenyl-1H-

imidazole (non-

chlorinated for

comparison)

T24 (Urothelial

Carcinoma)
56.11 [1]

Compound 5d

1-(4-

sulfamoylphenyl)

-2-(2,6-

dichlorophenyl)-4

,5-diphenyl-1H-

imidazole

- -

Compound with

2,4-dichloro

substitution

Phenyl-imidazole

with 2,4-dichloro

substitution on

the phenyl ring

Multiple cancer

cell lines
High activity

Amide-imidazole

derivative

Amide-imidazole

conjugate

MCF-7 (Breast

Cancer)

~10-20 (effective

concentration)
[2]
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Key SAR Observations for Anticancer Activity:

The presence of a chlorophenyl group at the 2-position of the imidazole ring contributes to

cytotoxic activity, as seen in compound KIM-111.[1]

Interestingly, in some cases, the replacement of a chlorine atom with an electron-donating

group like methoxy (as in KIM-161) can enhance potency, suggesting that electronic

properties at this position are critical for activity.[1]

Di-chloro substitution on a peripheral phenyl ring has been associated with high anticancer

activity.

Amide-imidazole conjugates have demonstrated efficacy by inducing apoptosis and inhibiting

key oncogenic signaling pathways.[2]

Mechanism of Action: Inhibition of Kinase Signaling
Pathways
Several chlorinated imidazole derivatives exert their anticancer effects by targeting protein

kinases, which are crucial regulators of cell signaling. The PI3K/Akt/mTOR pathway, frequently

dysregulated in cancer, is a common target.[1][3]
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Figure 1: Simplified signaling pathway showing the inhibitory action of chlorinated imidazole
derivatives on key oncogenic pathways like PI3K/Akt/mTOR, STAT3, and ERK, leading to

decreased cell proliferation and survival.[1][2]

Antimicrobial Activity of Chlorinated Imidazole
Derivatives
Chlorinated imidazoles also exhibit significant activity against various microbial pathogens,

including fungi and bacteria. The chlorination pattern on the imidazole ring plays a crucial role

in determining the spectrum and potency of their antimicrobial effects.
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The following table presents the Minimum Inhibitory Concentration (MIC) values of selected

chlorinated imidazole derivatives against different microbial strains.
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Compound ID Structure
Microbial
Strain

MIC (µg/mL) Reference

4,5-

dichloroimidazole

4,5-dichloro-1H-

imidazole
Aspergillus spp. Active

4,5-

dichloroimidazole
Candida spp. Active

4,5-

dichloroimidazole

Trichophyton

spp.
Active

HL1

1-(p-tolyl)-2-(4-

chlorophenyl)-4,5

-diphenyl-1H-

imidazole

Staphylococcus

aureus
625 [4]

HL1 MRSA 1250 [4]

HL1
Acinetobacter

baumannii
1250 [4]

HL1
Pseudomonas

aeruginosa
5000 [4]

HL2

1-(4-

methoxyphenyl)-

2-(4-

chlorophenyl)-4,5

-diphenyl-1H-

imidazole

Staphylococcus

aureus
625 [4]

HL2 MRSA 625 [4]

IBBD

6-bromo-2-

chloro-3-((4,5-

diphenyl-1H-

imidazol-2-

yl)imino)methyl)q

uinoline

Bacillus

megaterium
High activity [5]
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Key SAR Observations for Antimicrobial Activity:

Dichlorination at the 4 and 5 positions of the imidazole ring appears to be crucial for broad-

spectrum antifungal activity.

The presence of a chlorophenyl group at the 2-position, as seen in HL1 and HL2, confers

antibacterial activity, although the potency can be influenced by other substituents on the

imidazole ring.[4]

Complex chlorinated imidazole derivatives, such as IBBD, can exhibit high potency against

specific bacterial strains.[5]

Mechanism of Action: Inhibition of Ergosterol
Biosynthesis
A primary mechanism of antifungal action for many imidazole derivatives is the inhibition of

ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its

depletion disrupts membrane integrity, leading to cell death.[6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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